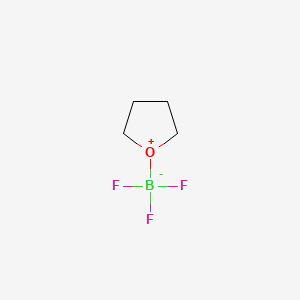

Trifluoro(oxolan-1-ium-1-yl)boranuide

Vue d'ensemble

Description

Trifluoro(oxolan-1-ium-1-yl)boranuide is a chemical compound with the molecular formula C4H8BF3O. It is primarily used as a catalyst in organic reactions, a chemical reagent, and an intermediate in pharmaceutical synthesis . This complex is known for its role in facilitating various chemical transformations due to its Lewis acid properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of boron trifluoride tetrahydrofuran complex typically involves the reaction of boron trifluoride gas with tetrahydrofuran under controlled conditions. One common method includes introducing boron trifluoride gas into liquid tetrahydrofuran while maintaining a low temperature to prevent polymerization . The reaction is exothermic, and careful control of temperature and reaction time is crucial to obtain a high-purity product .

Industrial Production Methods: In industrial settings, the production of boron trifluoride tetrahydrofuran complex often involves vacuum conditions to facilitate the instant complexation of tetrahydrofuran vapor and boron trifluoride vapor. This method helps in reducing the moisture and sulfur dioxide content in the final product . The process typically includes desulfurization and distillation steps to ensure the purity and stability of the complex .

Analyse Des Réactions Chimiques

Types of Reactions: Trifluoro(oxolan-1-ium-1-yl)boranuide undergoes various types of chemical reactions, including:

Deoxofluorination: It is used to convert alcohols and carbonyl compounds into their corresponding fluorinated derivatives.

Hydroboration-Oxidation: This reaction involves the addition of borane to alkenes, followed by oxidation to form alcohols.

Polymerization Initiation: It acts as a catalyst in the polymerization of certain monomers.

Common Reagents and Conditions:

Deoxofluorination: Common reagents include alcohols and carbonyl compounds, with the reaction typically carried out under anhydrous conditions.

Hydroboration-Oxidation: Reagents include alkenes and borane, with the reaction performed at low temperatures to ensure selective addition.

Major Products:

Deoxofluorination: Fluorinated alcohols and carbonyl compounds.

Hydroboration-Oxidation: Alcohols with retained stereochemistry.

Applications De Recherche Scientifique

Trifluoro(oxolan-1-ium-1-yl)boranuide plays a significant role in medicinal chemistry, particularly in the synthesis of biologically active compounds:

- Pharmaceutical Intermediates : It is utilized in the production of various pharmaceutical agents, including NK1 receptor antagonists and selective serotonin reuptake inhibitors (SSRIs). Its ability to facilitate complex organic transformations makes it invaluable in drug development .

- Synthesis of Natural Products : The compound contributes to the synthesis of complex polyketide natural products, which are often used for their therapeutic properties .

Advanced Material Science

The unique properties of this compound extend into materials science:

- Gel Polymer Electrolytes : It is involved in the creation of methacrylate-based gel polymer electrolytes that exhibit promising characteristics for energy storage applications. These materials are essential for developing efficient batteries and supercapacitors .

Mechanistic Insights

Understanding the mechanism of action for this compound is crucial for optimizing its use:

Target Functional Groups

As a Lewis acid, it interacts with electron-rich sites on various organic substrates, enhancing their reactivity. This interaction facilitates essential chemical transformations necessary for synthesizing complex molecules.

Biochemical Pathways

While specific biological activities are not extensively documented, similar compounds often exhibit interesting biochemical properties due to their reactivity. Further studies are needed to explore potential biological interactions and therapeutic effects .

Mécanisme D'action

The mechanism of action of boron trifluoride tetrahydrofuran complex primarily involves its role as a Lewis acid. It can accept electron pairs from donor molecules, facilitating various chemical transformations. In hydroboration-oxidation reactions, for example, the complex helps in the addition of borane to alkenes, followed by oxidation to form alcohols . The molecular targets and pathways involved include the activation of electrophilic centers in substrates, enabling nucleophilic attack and subsequent reaction progression .

Comparaison Avec Des Composés Similaires

Borane Tetrahydrofuran Complex (BH3-THF): This compound is widely used as a reducing agent in organic synthesis and hydroboration reactions.

Boron Trifluoride Etherate: Another Lewis acid complex used in organic synthesis, particularly in hydroboration and esterification reactions.

Uniqueness: Trifluoro(oxolan-1-ium-1-yl)boranuide is unique due to its high stability and effectiveness as a catalyst in a wide range of organic reactions. Its ability to facilitate deoxofluorination and polymerization initiation sets it apart from other similar compounds .

Activité Biologique

Trifluoro(oxolan-1-ium-1-yl)boranuide is a boron-containing compound notable for its unique structure and catalytic properties. With a molecular formula of CHBFO and a molecular weight of approximately 139.91 g/mol, this compound primarily functions as a Lewis acid catalyst in various organic reactions. This article explores its biological activity, potential applications in medicinal chemistry, and relevant research findings.

This compound is synthesized through the reaction of boron trifluoride with oxolane derivatives under controlled conditions. The Lewis acidity of boron trifluoride facilitates the formation of the oxolanium ion, which is crucial for the final product formation. Its structure allows it to engage effectively with various functional groups in organic substrates, enhancing its reactivity in chemical transformations.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds within this class often exhibit significant biochemical properties due to their reactivity. They may interact with biological molecules, potentially influencing metabolic pathways or serving as intermediates in drug synthesis.

The compound's role as a Lewis acid allows it to coordinate with electron-rich sites in biological molecules, enhancing reactivity and enabling diverse chemical transformations. This property is critical for its application in synthesizing biologically active molecules, including pharmaceuticals.

Applications in Medicinal Chemistry

This compound has been implicated in the synthesis of various biologically active compounds:

- Deoxofluorination Reactions : It converts alcohols and carbonyl compounds into fluorinated derivatives, which are essential in drug development.

- Hydroboration-Oxidation : This reaction involves adding borane to alkenes, followed by oxidation to form alcohols with retained stereochemistry, useful for synthesizing complex molecules.

These reactions are vital for creating intermediates used in pharmaceuticals such as NK1 receptor antagonists and selective serotonin reuptake inhibitors.

Case Studies and Research Findings

Research indicates that this compound can facilitate the synthesis of compounds that inhibit specific proteins associated with cancer, such as the G12C mutant KRAS protein. These inhibitors represent a promising avenue for targeted cancer therapies .

Comparative Analysis

A comparison of this compound with other boron-containing compounds highlights its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tris(pentafluorophenyl)borane | CHB | Highly stable, used in advanced materials |

| Boron Trifluoride | BF | Common Lewis acid, widely used in organic synthesis |

| Potassium Trifluoroborate | CHBFK | Utilized in cross-coupling reactions |

| This compound | CHBFO | Unique oxolanium structure enhances catalytic properties |

This table illustrates that this compound's oxolanium structure imparts distinct catalytic properties not found in simpler boron compounds.

Propriétés

IUPAC Name |

trifluoro(oxolan-1-ium-1-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BF3O/c6-5(7,8)9-3-1-2-4-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMZNNGTHKHCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]([O+]1CCCC1)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-34-0 | |

| Record name | (T-4)-Trifluoro(tetrahydrofuran)boron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes boron trifluoride tetrahydrofuran complex particularly useful in the Yamaguchi-Hirao alkylation of lithio-acetylides with epoxides?

A1: While the provided abstracts don't delve into the specifics of why boron trifluoride tetrahydrofuran complex is superior in this reaction, one article's title directly states its superiority in this application. [] We can infer that this complex likely offers improved reaction rates, yields, or selectivity compared to other Lewis acid triggers typically employed in the Yamaguchi-Hirao alkylation. Further investigation into the full text of the research article would be needed to provide a more detailed explanation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.